2-(4,4-Difluoropiperidin-1-yl)-6-methyl-1,3-benzothiazole
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Overview
Description
2-(4,4-Difluoropiperidin-1-yl)-6-methyl-1,3-benzothiazole is a heterocyclic compound that contains both a benzothiazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-6-methyl-1,3-benzothiazole typically involves the reaction of 4,4-difluoropiperidine with a suitable benzothiazole derivative. One common method includes the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is stirred at room temperature for several hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoropiperidin-1-yl)-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
2-(4,4-Difluoropiperidin-1-yl)-6-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-6-methyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Difluoropiperidin-1-yl)aniline
- 2-(4,4-Difluoropiperidin-1-yl)pyrimidine
- 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
Uniqueness
2-(4,4-Difluoropiperidin-1-yl)-6-methyl-1,3-benzothiazole is unique due to its specific combination of a benzothiazole and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14F2N2S |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H14F2N2S/c1-9-2-3-10-11(8-9)18-12(16-10)17-6-4-13(14,15)5-7-17/h2-3,8H,4-7H2,1H3 |
InChI Key |
FQFVELGHKDLAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)(F)F |
Origin of Product |
United States |
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